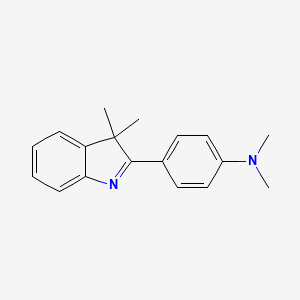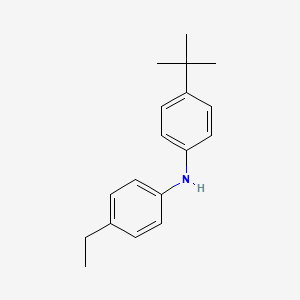
4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzaldehyde group attached to a triazole ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as cesium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of Lewis acids.
Major Products:
Oxidation: Formation of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: Formation of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access .
Comparación Con Compuestos Similares
4,5-Diphenyl-1,2,3-triazole: Similar structure but lacks the benzaldehyde group.
4-(2,5-Diphenyl-1H-pyrazol-4-yl)benzaldehyde: Contains a pyrazole ring instead of a triazole ring.
4-(2,5-Diphenyl-1H-imidazol-4-yl)benzaldehyde: Contains an imidazole ring instead of a triazole ring.
Uniqueness: 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to the presence of both the triazole ring and the benzaldehyde group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Propiedades
Número CAS |
61310-00-7 |
|---|---|
Fórmula molecular |
C21H15N3O |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-(2,5-diphenyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C21H15N3O/c25-15-16-11-13-18(14-12-16)21-20(17-7-3-1-4-8-17)22-24(23-21)19-9-5-2-6-10-19/h1-15H |
Clave InChI |
DYMGREZFYUEWEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
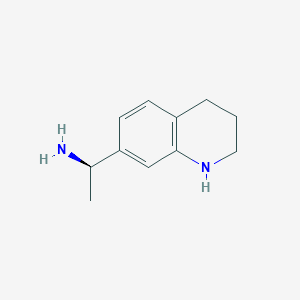
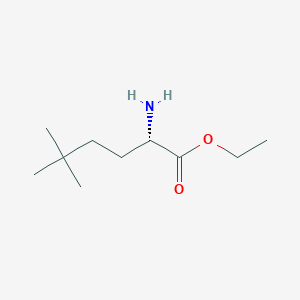
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
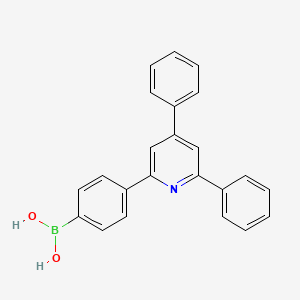
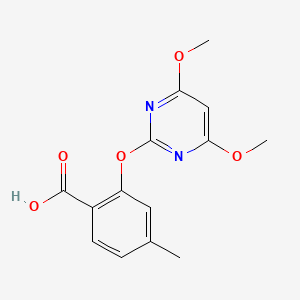
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)


